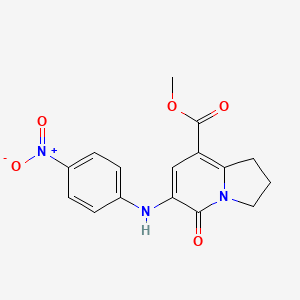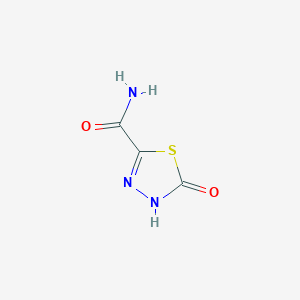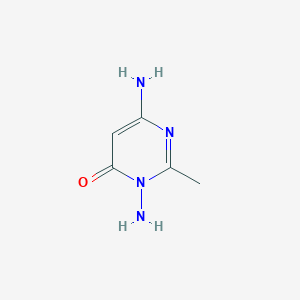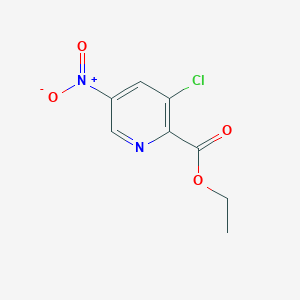
Ethyl 3-chloro-5-nitropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-5-nitropicolinate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of picolinic acid, characterized by the presence of a chloro and nitro group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-5-nitropicolinate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3-chloropicolinate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Picolinates: From nucleophilic substitution reactions.
Carboxylic Acids: From hydrolysis of the ester group.
科学研究应用
Ethyl 3-chloro-5-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-chloro-5-nitropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Ethyl 3-chloropicolinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 5-chloropicolinate: Similar structure but with the chloro group at a different position, affecting its reactivity and applications.
Ethyl 3-nitropicolinate: Lacks the chloro group, which may influence its chemical behavior and biological activity.
Uniqueness: Ethyl 3-chloro-5-nitropicolinate is unique due to the presence of both chloro and nitro groups on the pyridine ring, which provides a combination of reactivity and potential for diverse applications in synthesis and research.
属性
IUPAC Name |
ethyl 3-chloro-5-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-6(9)3-5(4-10-7)11(13)14/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPUCAYORATXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
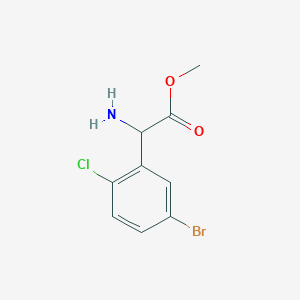
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)
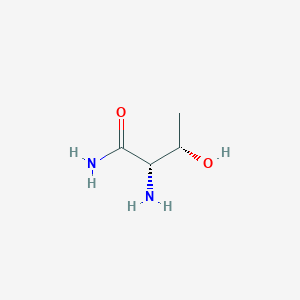
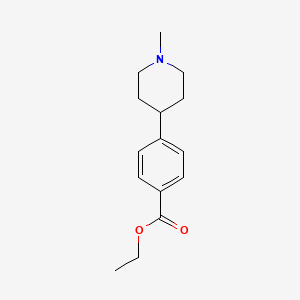
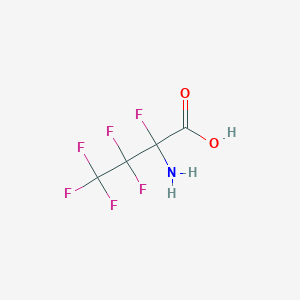

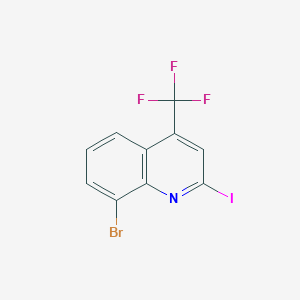
![3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
